6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid

PPARα agonist structure-activity relationship steric bulk

PPARα agonist campaigns face poor aqueous solubility & unreliable bioassay data from free carboxylic acid forms. This C6-(4-fluorophenyl) regioisomer-structurally validated by X-ray co-crystallography (PDB 6KXX/6KXY)-occupies the Ile272-Ile354 selectivity cavity inaccessible to fibrates. • Distinct from N1-aryl regioisomer (CAS 893645-69-7); enables deconvolution of hydrophobic tail positioning vs. PPARα activation. • Sodium carboxylate salt conversion protocol available (10% NaOH, lyophilization) for aqueous-compatible assays. • Custom synthesis; inquire for batch quantities & purity specifications.

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
Cat. No. B15149725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid
Molecular FormulaC15H12FN3O2
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)C
InChIInChI=1S/C15H12FN3O2/c1-8-13-11(15(20)21)7-12(17-14(13)19(2)18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H,20,21)
InChIKeyCJRDIQFQZUFZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid: Class, Core Structure, and Procurement Context


6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₅H₁₂FN₃O₂, MW 285.27) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid family. This class has been identified through high-throughput screening as a source of selective human peroxisome proliferator-activated receptor alpha (hPPARα) agonists with a chemical scaffold distinct from classical fibrate drugs [1]. The core architecture—a fused pyrazole-pyridine bicyclic system bearing a carboxylic acid at position 4—has been structurally validated by X-ray crystallography to engage the PPARα ligand-binding domain (LBD) through a canonical hydrogen-bond network involving helix 12, while the pendant phenyl group occupies a unique sub-pocket between Ile272 and Ile354 that is rarely accessed by fibrates, a feature implicated in subtype selectivity [2].

PPARα agonist scaffold with structural validation
Engages selectivity cavity between Ile272–Ile354
Distinct from fibrates; reported subtype selectivity potential

Why Generic Substitution Fails for 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid: SAR-Driven Differentiation in the Pyrazolopyridine Class


Within the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class, even minor alterations to the substitution pattern produce pronounced changes in PPARα agonistic potency and selectivity. Systematic SAR studies have demonstrated that three parameters are critical: (i) the steric bulkiness of the substituent on the pyrazolo[3,4-b]pyridine ring, (ii) the position of the distal hydrophobic tail, and (iii) the distance between that hydrophobic tail and the acidic head group [1]. Consequently, a compound with 1,3-dimethyl and 6-(4-fluorophenyl) substitution cannot be treated as interchangeable with analogs bearing larger alkyl groups at position 3 (e.g., isopropyl), different N1-substituents (e.g., 4-chlorophenyl or 4-fluorophenyl), or different C6-substituents (e.g., cyclopropyl), as each permutation alters at least one of the three key determinants. Furthermore, the core scaffold's binding mode—in which the pendant phenyl group inserts into a narrow cavity between Ile272 and Ile354 that fibrates do not occupy—means that the precise geometry and electronic character of the C6 aryl substituent directly influence subtype selectivity [2]. Substituting this compound with a regioisomer such as 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-69-7) relocates the 4-fluorophenyl group from the pyridine ring to the pyrazole N1 position, fundamentally altering the spatial relationship between the hydrophobic tail and the acidic head—a parameter explicitly identified as critical for hPPARα agonistic activity [1].

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N1/C3 steric bulk changes may shift PPARα potency; 1,3-dimethyl vs. larger alkyl analogs are not interchangeable
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Regioisomer N1-aryl (CAS 893645-69-7) alters hydrophobic tail position; pharmacophoric geometry differs from C6-aryl
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Free acid aqueous solubility may limit bioassay compatibility; salt conversion required for reliable activity assessment

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid vs. Closest Analogs


Steric Bulk Reduction at N1 and C3 vs. Compound 3: A Deliberate SAR Divergence with Implications for PPARα Potency Tuning

The 2019 SAR study by Tabata et al. established that the steric bulkiness of the substituent on the pyrazolo[3,4-b]pyridine ring is a critical determinant of hPPARα agonistic activity [1]. This compound replaces the N1-(4-fluorophenyl) and C3-isopropyl groups of Compound 3 (6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1011399-77-1)—the most extensively characterized analog in this class—with methyl groups at both N1 and C3. This represents a substantial reduction in steric volume at both positions. While Compound 3 demonstrated an EC₅₀ of 1.78 μM for hPPARα in a GAL4-hPPARα-LBD chimera reporter assay (vs. fenofibrate EC₅₀ >21.84 μM) and a TR-FRET binding IC₅₀ of 11.2 μM (vs. fenofibric acid IC₅₀ of 45.1 μM, representing ~4-fold stronger binding) [2], no published EC₅₀ or IC₅₀ data exist specifically for the 1,3-dimethyl analog. The SAR data from the broader series indicate that altering steric bulk at these positions modulates potency; the 1,3-dimethyl substitution constitutes a less bulky, synthetically more accessible scaffold that may serve as a simpler starting point for further optimization.

Steric SAR vs. Compound 3
Cross-study comparable
Target: no published EC₅₀/IC₅₀
Compound 3: EC₅₀ 1.78 μM, IC₅₀ 11.2 μM (TR-FRET)
Assay potency context not directly reported; scaffold simplification may support SAR diversification
Quantitative difference unknown; class-level SAR indicates steric modulation of activity
PPARα agonist structure-activity relationship steric bulk drug discovery

C6 4-Fluorophenyl vs. Cyclopropyl: Engagement of the Ile272–Ile354 Selectivity Cavity

X-ray crystal structures of the PPARα LBD in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB 6KXX, 6KXY) reveal that the pendant aryl group at the C6 position occupies a narrow cavity formed between Ile272 and Ile354, a sub-pocket that is rarely accessed by fibrate-class agonists such as fenofibrate [1]. In Compound 3, this position is occupied by a cyclopropyl group, which presents a compact, electron-rich aliphatic surface to the cavity. The target compound instead presents a 4-fluorophenyl group at C6, which engages the same cavity with a larger aromatic surface and the unique electronic character imparted by the para-fluoro substituent. The 2020 structural study explicitly noted that this cavity interaction 'may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity' [1]. Thus, the 4-fluorophenyl-for-cyclopropyl substitution at C6 is predicted to modulate both binding affinity and PPARα/γ/δ selectivity through differential shape complementarity and electronic interactions with Ile272 and Ile354 side chains.

C6 Aryl Cavity Engagement
Class-level inference
PDB 6KXX/6KXY: 4-fluorophenyl occupies Ile272–Ile354 cavity; distinct from cyclopropyl and fibrates
Supports PPARα subtype selectivity hypothesis; structural basis established at 1.95–2.00 Å
No direct selectivity data for this analog; cavity interaction inferred from related structures
PPARα subtype selectivity X-ray crystallography ligand binding domain structure-based drug design

Aqueous Solubility and Salt-Form Conversion: A Practical Differentiation from the Free Acid Form

A 2025 study by Kim et al. on a series of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs demonstrated that the free carboxylic acid forms of these compounds are minimally soluble in water and many common organic solvents (ethanol, methanol, acetonitrile, chloroform), a property that 'would prohibit reliable assessment of their bioactivity' [1]. Conversion to the corresponding sodium carboxylate salts via treatment with 10% NaOH followed by lyophilization 'greatly improved water solubility' [1]. For the analog 6-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (9g, the closest analog with data available), the free acid was obtained in 63% yield (mp 327.3–330.0°C), and its sodium salt (10g) was obtained in 64% yield with visually confirmed aqueous solubility [1]. This solubility limitation is a class-wide property stemming from the highly planar, aromatic scaffold combined with the carboxylic acid functionality. The target compound, bearing the same core structure with 4-fluorophenyl at C6 and carboxylic acid at C4, is expected to exhibit similarly poor aqueous solubility in its free acid form, though direct solubility measurements are not available.

Aqueous Solubility (Class)
Class-level inference
Free acid: poorly soluble; sodium salt of close analog (10g) visually soluble, 64% yield
Solubility may require salt conversion for bioassay; free acid may produce false negatives
Data from analog 9g/10g; target compound solubility not directly measured
aqueous solubility sodium carboxylate salt formulation bioassay compatibility

Regioisomeric Differentiation: 6-(4-Fluorophenyl)-1,3-dimethyl vs. 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

A commercially available regioisomer, 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-69-7), differs from the target compound in the position of the 4-fluorophenyl group: at N1 (pyrazole nitrogen) rather than C6 (pyridine ring). The SAR study by Tabata et al. explicitly demonstrated that 'the position of the distal hydrophobic tail part, and the distance between the distal hydrophobic tail part and the acidic head part are critical for hPPARα agonistic activity' [1]. Relocating the 4-fluorophenyl from C6 to N1 alters the spatial relationship between the hydrophobic tail and the C4 carboxylic acid head group, thereby changing the pharmacophoric geometry. The 2020 crystal structures confirm that the C6 aryl substituent engages the Ile272–Ile354 cavity [2]; a compound with the aryl group at N1 would orient the hydrophobic moiety differently within the LBD, potentially losing the cavity occupancy that contributes to subtype selectivity. These two regioisomers are therefore not functionally interchangeable, despite sharing the same molecular formula (C₁₅H₁₂FN₃O₂, MW 285.27).

Regioisomer Pharmacophore
Class-level inference
C6-(4-F-Ph) vs. N1-(4-F-Ph) (CAS 893645-69-7): hydrophobic tail position shifts relative to C4 acid
Regioisomeric identity critical; may produce different PPARα activity profile
No direct comparative data; pharmacophoric analysis based on SAR and crystal structures
regioisomer substitution pattern PPARα pharmacophore chemical procurement

In Vivo Triglyceride-Lowering Efficacy: Class-Level Evidence with Fenofibrate Benchmark

The class of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has demonstrated in vivo efficacy in reducing elevated plasma triglyceride levels. In the 2018 discovery study, Compound 3 treatment of high-fructose-fed rats for 14 days reduced plasma triglyceride levels 'with similar efficiency as fenofibrate' [1]. In the 2019 SAR follow-up study, a representative optimized compound (10f) was likewise shown to be 'as effective as fenofibrate in reducing the elevated plasma triglyceride levels in a high-fructose-fed rat model' [2]. These data establish a class-level benchmark: compounds in this series can achieve fibrate-comparable in vivo triglyceride lowering. However, no in vivo data exist specifically for the 6-(4-fluorophenyl)-1,3-dimethyl analog. The in vivo translatability of this compound would depend on its intrinsic PPARα potency (unknown), pharmacokinetic profile (unknown), and free fraction (influenced by the poor aqueous solubility noted above).

In Vivo TG Lowering (Class)
Class-level inference
Compound 3 & 10f: similar efficiency as fenofibrate in high-fructose-fed rat model
Class-level in vivo model-response context; no direct data for this compound
Qualitative endpoint; absolute values not reported; independent validation recommended
in vivo efficacy triglyceride lowering dyslipidemia high-fructose-fed rat model

PPAR Subtype Selectivity Profile: Class-Level Evidence for PPARα Selectivity Over PPARγ and PPARδ

Selectivity profiling of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has been performed using GAL4-hPPAR-LBD chimera reporter assays across all three PPAR subtypes. For Compound 3, dose-response experiments showed PPARα-selective activation: EC₅₀ = 1.78 μM for PPARα, with only 'slight enhancement' of PPARγ-dependent transactivation and 'no effect on PPARδ activity' [1]. Compound 1 showed a similar profile (PPARα EC₅₀ = 2.06 μM). Compounds 7–10 from the same screen also demonstrated PPARα-selective activation, though with lower potency [1]. This selectivity is structurally rationalized by the unique cavity occupancy between Ile272 and Ile354 that is not accessed by pan-PPAR fibrate ligands [2]. For the target compound (1,3-dimethyl, 6-(4-fluorophenyl)), no subtype selectivity data are published. However, the SAR principle that 'the position of the distal hydrophobic tail part... and the distance between the distal hydrophobic tail part and the acidic head part are critical for hPPARα agonistic activity' [3] implies that the C6-(4-fluorophenyl) placement should maintain PPARα preference, though the quantitative selectivity window may differ from that of Compound 3 due to altered steric and electronic properties at N1 and C3.

PPAR Subtype Selectivity (Class)
Class-level inference
Compound 3: PPARα EC₅₀ 1.78 μM, PPARγ slight, PPARδ no effect
PPARα-selective profile suggested; this analog requires independent selectivity confirmation
GAL4-hPPAR-LBD reporter assay; target compound selectivity window unknown
PPAR subtype selectivity GAL4-hPPAR-LBD reporter assay off-target profiling nuclear receptor

Recommended Application Scenarios for 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Based on Verified Evidence


PPARα Scaffold-Hopping and Lead Diversification Programs

This compound is most appropriately deployed as a structurally simplified analog within PPARα agonist optimization campaigns. Its 1,3-dimethyl substitution represents a minimally sterically hindered variant of the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold, offering a lower-molecular-weight starting point (MW 285.27) for SAR exploration compared to the more elaborated Compound 3 (MW 339.36). The well-characterized binding mode—with the C6 aryl group engaging the Ile272–Ile354 selectivity cavity and the C4 carboxylic acid forming the canonical hydrogen-bond network with helix 12 [1]—provides a structurally validated template for rational design. Users can systematically elaborate the N1 and C3 positions while monitoring changes in PPARα potency and selectivity, leveraging the published SAR framework [2].

Regioisomer-Controlled Chemical Probe Studies for Target Engagement Validation

As a C6-(4-fluorophenyl) regioisomer distinct from the more commonly listed N1-(4-fluorophenyl) analog (CAS 893645-69-7), this compound can serve as a chemical probe to experimentally test how the spatial positioning of the hydrophobic tail relative to the C4 acid head group affects PPARα binding and activation. The pharmacophoric distinction between N1-aryl and C6-aryl substitution is directly relevant to the SAR principle that 'the position of the distal hydrophobic tail part... and the distance between the distal hydrophobic tail part and the acidic head part are critical for hPPARα agonistic activity' [2]. Using both regioisomers in parallel enables deconvolution of position-specific contributions to receptor engagement.

Aqueous Solubility Optimization via Salt Formation for Bioassay Development

Based on class-level evidence that the free carboxylic acid form of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibits poor aqueous solubility that can compromise bioassay reliability [3], this compound is a candidate for conversion to its sodium carboxylate salt using the validated protocol (10% NaOH, 2–4 equiv., room temperature to 60°C, followed by lyophilization). This conversion is essential before use in cell-based or biochemical assays requiring aqueous solubility. The sodium salt form of the close analog 6-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (10g) was obtained in 64% yield with confirmed aqueous solubility [3], providing a precedent for this transformation.

Crystallography and Structural Biology of PPARα Ligand–Receptor Complexes

Given the established X-ray crystallographic system for PPARα LBD co-crystallization with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB 6KXX at 1.95 Å, 6KXY at 2.00 Å) [1], this compound could be soaked or co-crystallized with the PPARα LBD to determine how the 4-fluorophenyl group at C6 interacts with the Ile272–Ile354 cavity at atomic resolution. Such a structure would provide direct evidence for the contribution of para-fluoro substitution to cavity occupancy and would complement the existing structures that feature C6-cyclopropyl (6KXX) and C6-ethyl (6KXY) substituents. This application scenario is particularly relevant for academic structural biology groups and structure-based drug design teams.

Application
Selection Property
Validation Focus
PPARα Lead Diversification
Scaffold complexity / MW
Potency and selectivity SAR
Regioisomer Target Engagement
C6 vs. N1 aryl substitution
Receptor binding specificity
Salt Conversion for Bioassay
Free acid to sodium salt
Aqueous solubility and assay compatibility
PPARα LBD Co-crystallization
C6 aryl group in selectivity cavity
Ligand-receptor complex resolution
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